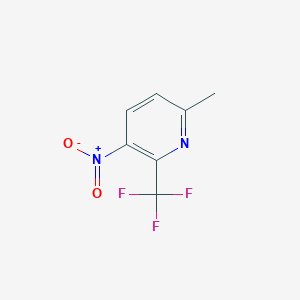
(2-Methoxy-5-methylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-5-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 3-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylpyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methoxy-5-methylpyridine.
Formylation: The 2-methoxy-5-methylpyridine undergoes formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters .
化学反応の分析
Types of Reactions
(2-Methoxy-5-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form different derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formyl and carboxylic acid derivatives
Reduction: Various reduced derivatives
Substitution: Substituted pyridine derivatives
科学的研究の応用
(2-Methoxy-5-methylpyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methoxy-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy and methyl groups can also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
類似化合物との比較
Similar Compounds
(2-Methoxy-5-methylpyridine): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2-Methoxy-3-methylpyridine): The position of the methyl group affects its chemical properties and reactivity.
(2-Methoxy-5-ethylpyridine): The ethyl group introduces different steric and electronic effects compared to the methyl group.
Uniqueness
(2-Methoxy-5-methylpyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(2-methoxy-5-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11-2)9-4-6/h3-4,10H,5H2,1-2H3 |
InChIキー |
WYOSXNJXIYQWEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B12095961.png)
![Imidazo[5,1-f][1,2,4]triazine, 4-chloro-7-methyl-5-(2-methylpropyl)-](/img/structure/B12095965.png)


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B12095988.png)



